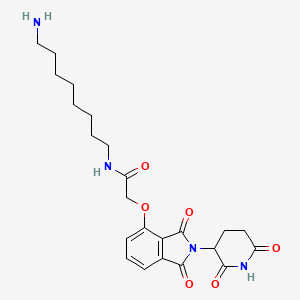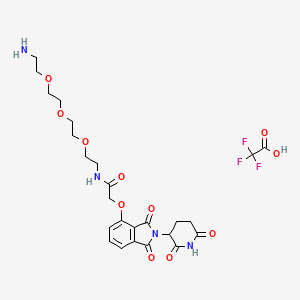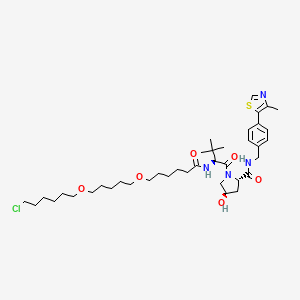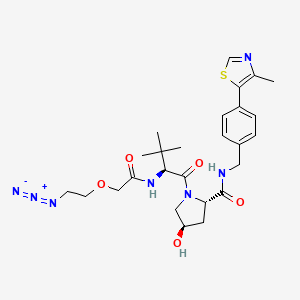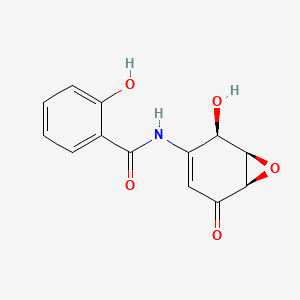
(+)-Dhmeq
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The (+)-DHMEQ, the distomer of DHMEQ, is a inhibitor of NF-κB. In vitro: this compound down-regulat the NF-κB target genes IRF4 and CD40, the secretion of IL-6, CCL5, CCL17 and generated ROS. Cytotoxicity, CD30 down-modulation and CD30 shedding by this compound are prevented by ROS scavenger NAC. [1] this compound is a novel NF-κB inhibitor that induces apoptosis and cell-cycle arrest in several cancer cell types and promotes ROS generation, which causes genotoxic DNA damage in human liver cells. [2]
Scientific Research Applications
Thyroid Cancer Treatment : DHMEQ has shown effectiveness in treating thyroid cancers resistant to conventional therapies by inhibiting NF-κB and inducing apoptosis in thyroid carcinoma cells (Starenki et al., 2004).
Asthma Therapy : It has potential as a therapeutic agent for asthma, as it inhibits NF-κB and ameliorates asthma symptoms in murine models (Shimizu et al., 2012).
Graft-Versus-Host Disease Treatment : DHMEQ inhibits the proliferation of stimulated peripheral blood mononuclear cells and decreases the production of Th1 cytokines, suggesting its use in treating inflammatory diseases like graft-versus-host disease (Nishioka et al., 2008).
Prostate Cancer Management : It has shown promise in managing hormone-refractory prostate cancer by inhibiting NF-κB activity and inducing apoptosis in prostate cancer cells (Kikuchi et al., 2003).
Skin Disorders Treatment : DHMEQ is effective in treating skin disorders like atopic dermatitis and inhibits inflammatory injury in keratinocytes (Jiang et al., 2019).
Multiple Myeloma Treatment : The compound targets NF-κB activity in multiple myeloma cells, inducing apoptosis and suppressing tumor growth (Watanabe et al., 2005).
Inflammatory Diseases Management : Its anti-inflammatory effects have been demonstrated in endotoxin-induced uveitis in rats, suggesting potential for treating intraocular inflammation (Ando et al., 2020).
Cardiac Protection : DHMEQ shows potential in protecting the heart against ischemia-reperfusion injury, reducing cardiomyocyte apoptosis and inflammation (Shi et al., 2014).
Arthritis Treatment : It demonstrates therapeutic effects in murine arthritis models and suppresses inflammatory mediators in synovial cells, which might be helpful in treating rheumatoid arthritis (Wakamatsu et al., 2005).
Intestinal Ischemia/Reperfusion Injury : DHMEQ effectively prevents both intestine and lung injuries in rat intestinal ischemia/reperfusion models, indicating its potential for clinical application in related pathologies (Suzuki et al., 2008).
Cancer Research : DHMEQ has been explored for its anti-cancer properties in various animal models, with a focus on inhibiting NF-κB in peritoneal cells, suggesting its potential role in cancer treatment and prevention (Umezawa, 2011).
properties
IUPAC Name |
2-hydroxy-N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h1-5,10-12,15,17H,(H,14,18)/t10-,11+,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOMATKBBPCLFR-GRYCIOLGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@H]3[C@@H]([C@@H]2O)O3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

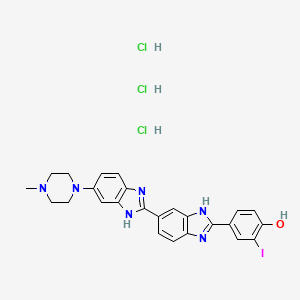
![propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B560572.png)
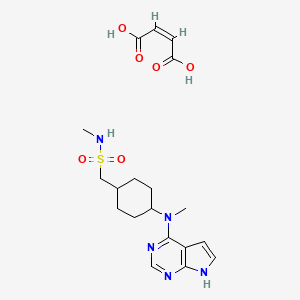
![7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde](/img/structure/B560576.png)

